(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone
CAS No.: 59082-24-5
Cat. No.: VC7866122
Molecular Formula: C17H13ClO
Molecular Weight: 268.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59082-24-5 |
|---|---|
| Molecular Formula | C17H13ClO |
| Molecular Weight | 268.7 g/mol |
| IUPAC Name | (2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
| Standard InChI | InChI=1S/C17H13ClO/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11H,7-8H2/b14-11+ |
| Standard InChI Key | OWFGMURBYHPNJK-SDNWHVSQSA-N |
| Isomeric SMILES | C1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C31 |
| SMILES | C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C31 |
| Canonical SMILES | C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C31 |
Introduction
(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone, also known as (2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one, is a synthetic organic compound with a molecular formula of C17H13ClO and a molecular weight of approximately 268.7 g/mol . This compound belongs to the class of naphthalenones, which are derivatives of naphthalene, a polycyclic aromatic hydrocarbon. The compound's structure features a planar, unsaturated ring system with a methylene group substituted by a 4-chlorophenyl moiety.
Synthesis and Preparation
The synthesis of (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone typically involves condensation reactions between appropriate precursors, such as naphthalenone derivatives and 4-chlorobenzaldehyde. The reaction conditions often require heating in the presence of a catalyst or base to facilitate the formation of the methylene bridge.
Biological and Chemical Applications
While specific biological activities of (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone are not extensively documented, compounds within the naphthalenone class have been explored for their potential in pharmaceutical applications, including anti-inflammatory and anticancer activities. The presence of a chlorophenyl group may influence its interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume